

# Detiviciclovir (AM365): A Technical Overview of a Promising Antiviral Nucleoside Analogue

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Compound of Interest		
Compound Name:	Detiviciclovir	
Cat. No.:	B1194682	Get Quote

Disclaimer: Information regarding **Detiviciclovir** (AM365) in the public domain is limited. This document provides a technical overview based on its classification as a nucleoside analogue and general principles of antiviral drug development. Specific experimental data, where unavailable, is presented with representative examples from analogous compounds to illustrate typical findings for this class of antivirals.

### Introduction

**Detiviciclovir**, also known as AM365, is an antiviral agent belonging to the class of nucleoside analogues. Its chemical structure suggests potential activity against various DNA viruses, positioning it as a compound of interest for researchers and drug development professionals in the field of virology. As a nucleoside analogue, its mechanism of action is predicated on the inhibition of viral DNA synthesis, a clinically validated strategy for the management of viral infections. This technical guide aims to provide a comprehensive overview of the chemical structure, physicochemical properties, and putative biological activities of **Detiviciclovir**, alongside generalized experimental protocols relevant to its evaluation.

### **Chemical Structure and Physicochemical Properties**

**Detiviciclovir** is chemically designated as 2-[(2-aminopurin-9-yl)methyl]propane-1,3-diol.[1] Its structure features a purine nucleobase (2-aminopurine, a guanine analogue) attached to an acyclic side chain. This acyclic nature is a hallmark of many successful antiviral nucleoside analogues, such as acyclovir.



Figure 1: Chemical Structure of **Detiviciclovir** (AM365).

A summary of the key chemical and physical properties of **Detiviciclovir** is presented in Table 1.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>13</sub> N <sub>5</sub> O <sub>2</sub>	[2]
Molecular Weight	223.23 g/mol	[2]
CAS Number	220984-26-9	[2]
IUPAC Name	2-[(2-amino-9H-purin-9- yl)methyl]propane-1,3-diol	[1]
Predicted XlogP	-1.5	[1]
Appearance	White to off-white solid (typical for this class)	N/A
Solubility	Soluble in DMSO, sparingly soluble in water (predicted)	N/A

## **Proposed Mechanism of Action**

As a nucleoside analogue, **Detiviciclovir** is expected to exert its antiviral effect by targeting viral DNA polymerase. The proposed mechanism of action involves a series of intracellular phosphorylation steps, ultimately leading to the termination of viral DNA chain elongation.



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Figure 2: Proposed Mechanism of Action for **Detiviciclovir**.

This pathway highlights the necessity of viral-specific enzymes, such as thymidine kinase, for the initial activation step, which confers selectivity for virus-infected cells and minimizes toxicity to uninfected host cells. The resulting triphosphate form of **Detiviciclovir** then acts as a competitive inhibitor of the natural substrate (dGTP) for the viral DNA polymerase. Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on its acyclic side chain prevents the formation of a phosphodiester bond with the subsequent nucleotide, leading to chain termination.

# In Vitro Antiviral Activity (Representative Data)

Comprehensive in vitro antiviral activity data for **Detiviciclovir** is not widely published. Table 2 presents a representative dataset, based on typical values for nucleoside analogues against common DNA viruses, to illustrate how such data would be presented. The key parameters are the 50% inhibitory concentration (IC50), the 50% cytotoxic concentration (CC50), and the selectivity index (SI), which is the ratio of CC50 to IC50 and indicates the therapeutic window of the compound.

Virus	Cell Line	IC50 (μM)	СС50 (µМ)	Selectivity Index (SI)
Herpes Simplex Virus 1 (HSV-1)	Vero	0.5	>100	>200
Herpes Simplex Virus 2 (HSV-2)	HFF	0.8	>100	>125
Varicella-Zoster Virus (VZV)	MRC-5	1.2	>100	>83
Human Cytomegalovirus (HCMV)	HFF	5.0	>100	>20

## **Pharmacokinetics (Predicted Profile)**



The pharmacokinetic profile of a drug candidate is crucial for its clinical development. Based on its chemical structure, a predicted pharmacokinetic profile for **Detiviciclovir** is summarized in Table 3.

Parameter	Predicted Characteristic	Rationale
Absorption	Moderate oral bioavailability	The hydrophilic nature may limit passive diffusion across the gut wall.
Distribution	Wide distribution into tissues	Low molecular weight and hydrophilicity suggest good tissue penetration.
Metabolism	Minimal metabolism	Acyclic side chain is generally resistant to metabolic enzymes.
Excretion	Primarily renal excretion	Excreted largely unchanged in the urine, similar to other nucleoside analogues.

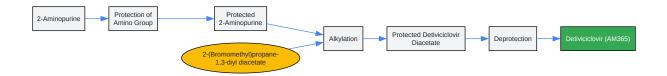
# **Experimental Protocols**

Detailed, validated experimental protocols for **Detiviciclovir** are not publicly available. The following sections provide generalized methodologies for key experiments typically performed for the evaluation of novel antiviral nucleoside analogues.

### Synthesis of Detiviciclovir (AM365)

A plausible synthetic route for **Detiviciclovir** would involve the alkylation of a protected 2-aminopurine with a suitable electrophile containing the propane-1,3-diol moiety.





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Figure 3: Generalized Synthetic Workflow for **Detiviciclovir**.

#### Methodology:

- Protection: The 2-amino group of 2-aminopurine is protected, for example, by acylation.
- Alkylation: The protected 2-aminopurine is reacted with a suitable alkylating agent, such as 2-(bromomethyl)propane-1,3-diyl diacetate, in the presence of a base (e.g., potassium carbonate) in an appropriate solvent (e.g., DMF).
- Deprotection: The protecting groups on the amino function and the hydroxyl groups are removed under appropriate conditions (e.g., basic hydrolysis) to yield **Detiviciclovir**.
- Purification: The final product is purified by techniques such as column chromatography or recrystallization.

### In Vitro Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method to determine the antiviral activity of a compound against plaque-forming viruses.

#### Methodology:

- Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells for HSV-1) is prepared in multi-well plates.
- Virus Infection: The cells are infected with a known amount of virus for a defined adsorption period.



- Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semisolid medium (e.g., containing carboxymethylcellulose) containing serial dilutions of Detiviciclovir.
- Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-3 days).
- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the viral plaques are counted.
- Data Analysis: The IC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

### **Cytotoxicity Assay (MTT Assay)**

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.

#### Methodology:

- Cell Seeding: Host cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with serial dilutions of **Detiviciclovir** and incubated for the same duration as the antiviral assay.
- MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is read on a microplate reader at the appropriate wavelength.
- Data Analysis: The CC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

### **Pharmacokinetic Study in Rats (Illustrative)**



A basic pharmacokinetic study in a rodent model provides initial insights into the ADME properties of a drug candidate.

#### Methodology:

- Animal Dosing: A cohort of rats is administered **Detiviciclovir** via the intended clinical route (e.g., oral gavage or intravenous injection) at a defined dose.
- Blood Sampling: Blood samples are collected at predetermined time points post-dosing from a suitable site (e.g., tail vein).
- Plasma Preparation: The blood samples are processed to obtain plasma.
- Sample Analysis: The concentration of **Detiviciclovir** in the plasma samples is quantified using a validated analytical method, such as HPLC-MS/MS.
- Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to
  calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life. A
  study by Wang J, et al. describes an HPLC method for the determination of **Detiviciclovir** in
  rat liver perfusate, which could be adapted for plasma sample analysis.

### Conclusion

**Detiviciclovir** (AM365) represents a promising scaffold for the development of new antiviral therapies. Its classification as a nucleoside analogue suggests a well-understood mechanism of action with the potential for high selectivity and potency against DNA viruses. While specific and detailed public data on its biological activity and pharmacokinetic profile are currently scarce, the general methodologies and principles outlined in this technical guide provide a solid framework for its further investigation and development. Future research should focus on comprehensive in vitro and in vivo studies to fully elucidate the therapeutic potential of Detiviciciclovir.

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### References

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